molecular formula C17H14Cl2F2N2O4 B1679506 roflumilast N-oxide CAS No. 292135-78-5

roflumilast N-oxide

Cat. No.: B1679506
CAS No.: 292135-78-5
M. Wt: 419.2 g/mol
InChI Key: KHXXMSARUQULRI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Roflumilast N-oxide, like Roflumilast, is a potent inhibitor of PDE4 . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium . The inhibition of PDE4 by this compound leads to an accumulation of intracellular cyclic AMP .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the release of tumor necrosis factor (TNF)-α and chemokines by lipopolysaccharide (LPS)-stimulated human bronchial explants . It also displayed anti-fibrotic effects in cellular models . Furthermore, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a selective inhibitor of PDE4 . By inhibiting PDE4, a major enzyme involved in the metabolism of cyclic AMP, this compound leads to an accumulation of intracellular cyclic AMP . This accumulation is thought to mediate the disease-modifying effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a phase I study, the exposure to Roflumilast in subjects increased 20–40%, and the exposure to this compound increased about 169% compared to the single-dose administration . This indicates that the effects of this compound can vary over time in a laboratory setting.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For instance, Roflumilast given orally showed equal potency to its N-oxide at different dosages in suppressing allergen-induced early airway reactions .

Metabolic Pathways

This compound is involved in significant metabolic pathways. After oral intake of Roflumilast, it is extensively metabolized by cytochrome P450 3A4 and 1A2 isozymes to its primary active metabolite, this compound .

Properties

IUPAC Name

3-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXXMSARUQULRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433059
Record name roflumilast N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292135-78-5
Record name roflumilast N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Roflumilast N-Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROFLUMILAST N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F08MQ6CZCS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is roflumilast N-oxide and what is its mechanism of action?

A1: this compound (RNO) is the active metabolite of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. [] PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule involved in inflammatory responses. By inhibiting PDE4, RNO increases intracellular cAMP levels. [] This leads to a decrease in the activity of inflammatory cells, such as neutrophils, eosinophils, and macrophages. [, , ]

Q2: How does the increase in cAMP levels by RNO lead to anti-inflammatory effects?

A2: Increased cAMP levels, due to RNO's inhibition of PDE4, activate protein kinase A (PKA). [] PKA then phosphorylates downstream targets involved in various cellular processes, leading to a reduction in the production and release of pro-inflammatory mediators like cytokines, chemokines, and inflammatory enzymes. [, , ]

Q3: Does RNO affect other cell types besides immune cells?

A3: Yes, RNO has been shown to affect other cell types relevant to lung diseases. For example, it can modulate the activity of airway smooth muscle cells [] and fibroblasts. [, , ] In these cell types, RNO can influence processes such as proliferation, collagen synthesis, and the production of growth factors like VEGF. [, ]

Q4: Does RNO impact corticosteroid sensitivity in COPD?

A4: Yes, RNO has shown the ability to reverse corticosteroid resistance in neutrophils from COPD patients. [] This is achieved by RNO's ability to reverse cigarette smoke extract-induced overexpression of macrophage migration inhibitory factor (MIF) and downregulation of MAPK phosphatase-1 (MKP-1), as well as by inhibiting the activation of PI3Kδ and downregulation of histone deacetylase 2 (HDAC2). []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided abstracts do not contain specific spectroscopic data or detailed structural information about this compound. Further research in chemical databases or literature specializing in chemical characterization would be needed.

Q6: How is this compound absorbed and metabolized in the body?

A6: Roflumilast, the prodrug of RNO, is rapidly absorbed after oral administration and exhibits high absolute bioavailability (approximately 79%). [] Roflumilast is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4, to its active metabolite, RNO. [, , , ] The plasma exposure of RNO is significantly greater (about 10-fold) than that of the parent drug, roflumilast. [, ]

Q7: How is this compound eliminated from the body?

A7: Roflumilast itself is not detectable in urine. While only trace amounts of RNO are found in urine, both roflumilast and its metabolites are primarily eliminated via the kidneys as glucuronides. [] Dosage adjustment is generally not necessary for patients with impaired renal function due to the minor impact on RNO exposure. []

Q8: Does the time of day impact the pharmacokinetics of roflumilast?

A8: A study investigating the chronopharmacology of roflumilast found that the time of day did not significantly affect its pharmacokinetic profile. [] While the rate of absorption was slightly faster with morning administration, the extent of absorption and elimination remained similar between morning and evening dosing. []

Q9: What are the main in vitro effects of this compound?

A10: In vitro studies demonstrate that RNO effectively inhibits various inflammatory responses. This includes inhibiting the release of inflammatory mediators like IL-8, TNF-α, and chemokines from different cell types, including neutrophils, macrophages, bronchial epithelial cells, and fibroblasts. [, , , , , ] RNO also shows potent inhibition of CXCL1-mediated neutrophil migration, likely through the regulation of intracellular calcium levels. [] Additionally, it can modulate the production of VEGF in lung fibroblasts. []

Q10: What animal models have been used to study roflumilast and its effects on pulmonary diseases?

A11: Roflumilast has demonstrated efficacy in preclinical models of COPD and pulmonary hypertension. [] Specifically, in rodent models, roflumilast has shown to attenuate pulmonary vascular remodeling and hypertension induced by chronic hypoxia or monocrotaline. [] It also reversed established pulmonary hypertension and suppressed the proliferation of cells in pulmonary blood vessel walls in the monocrotaline model. []

Q11: What are the main findings from clinical trials on roflumilast in COPD?

A12: Clinical trials have demonstrated that roflumilast is effective in reducing the frequency of exacerbations and improving lung function in patients with severe COPD, particularly those with chronic bronchitis and a history of frequent exacerbations. [, ] It is typically used as add-on therapy to bronchodilators. [, ] While its clinical benefit is considered modest by some, it offers an alternative treatment option for patients with severe COPD. []

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